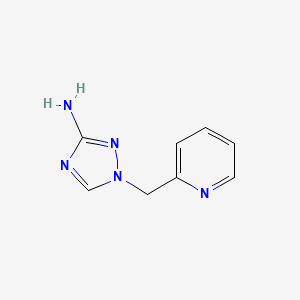

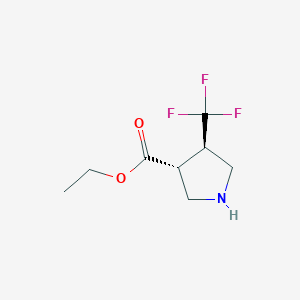

![molecular formula C8H9BN2O2 B1391832 (1-Methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)boronic acid CAS No. 521985-24-0](/img/structure/B1391832.png)

(1-Methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)boronic acid

Vue d'ensemble

Description

“(1-Methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)boronic acid” is a chemical compound that is used as a reagent for phosphine-free Suzuki-Miyaura cross-coupling reactions . It is also known to interfere with the interaction of the HIV surface protein gp120 with the host cell receptor CD4 .

Synthesis Analysis

The synthesis of “(1-Methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)boronic acid” involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .

Molecular Structure Analysis

The molecular formula of “(1-Methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)boronic acid” is C8H9BN2O2 . The InChI code is 1S/C8H9BN2O2/c1-11-5-3-6-7 (9 (12)13)2-4-10-8 (6)11/h2-5,12-13H,1H3 .

Chemical Reactions Analysis

“(1-Methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)boronic acid” is used in the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .

Physical And Chemical Properties Analysis

The molecular weight of “(1-Methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)boronic acid” is 175.98 g/mol . It has 2 hydrogen bond donor count and 3 hydrogen bond acceptor count . The topological polar surface area is 58.3 Ų .

Applications De Recherche Scientifique

- Application: These compounds are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers. They have been described in more than 5500 references (2400 patents) up to date .

- Methods: The review covers the analysis of the diversity of the substituents present at positions N1, C3, C4, C5, and C6, the synthetic methods used for their synthesis, starting from both a preformed pyrazole or pyridine .

- Results: The biomedical applications of such compounds are being studied .

- Application: Siderophores are a class of small molecules renowned for their high iron binding capacity, essential for all life forms requiring iron .

- Methods: The review provides a detailed review of the diverse classifications, and biosynthetic pathways of siderophores, with a particular emphasis on siderophores synthesized via nonribosomal peptide synthetase (NRPS) and non-NRPS pathways .

- Results: The applications of siderophores in medicine, agriculture, and environmental sciences are extensively discussed. These applications include biological pest control, disease treatment, ecological pollution remediation, and heavy metal ion removal .

1H-Pyrazolo[3,4-b]pyridines

Siderophores

Orientations Futures

The future directions of “(1-Methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)boronic acid” research could involve further exploration of its mechanism of action and potential applications in medicine and other fields. The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .

Propriétés

IUPAC Name |

(1-methylpyrrolo[2,3-b]pyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BN2O2/c1-11-5-7(9(12)13)6-3-2-4-10-8(6)11/h2-5,12-13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMKPJMHERWBRIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN(C2=C1C=CC=N2)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90677987 | |

| Record name | (1-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90677987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)boronic acid | |

CAS RN |

521985-24-0 | |

| Record name | (1-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90677987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

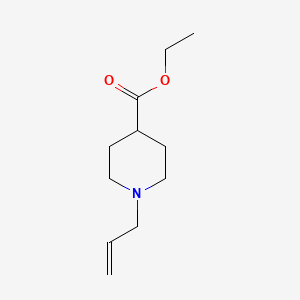

![[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]methanamine dihydrochloride](/img/structure/B1391750.png)

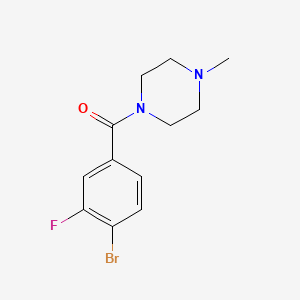

![Methyl 3-[(4-benzylpiperazin-1-yl)methyl]benzoate](/img/structure/B1391755.png)

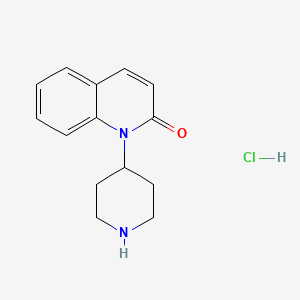

![3-[(Methylsufonyl)oxy]phenylacetic acid](/img/structure/B1391761.png)

![(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)-acetic acid hydrochloride](/img/structure/B1391762.png)

![3-Azabicyclo[3.1.1]heptane-6-carboxylic acid hydrochloride](/img/structure/B1391765.png)

amine](/img/structure/B1391766.png)

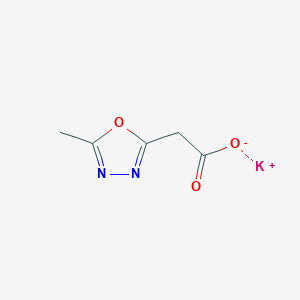

![2-[(6-Methylpyridazin-3-yl)oxy]acetic acid](/img/structure/B1391770.png)